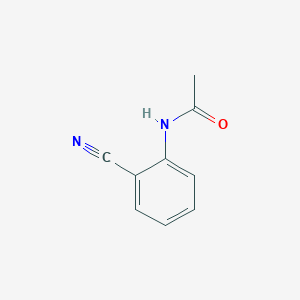

N-(2-cyanophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-cyanophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7(12)11-9-5-3-2-4-8(9)6-10/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGPZUVDPPNGNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291091 | |

| Record name | N-(2-cyanophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25116-00-1 | |

| Record name | N-(2-Cyanophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25116-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 73082 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025116001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25116-00-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-cyanophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(2-cyanophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of N-(2-cyanophenyl)acetamide from 2-aminobenzonitrile: A Technical Guide

Abstract

This technical whitepaper provides a comprehensive guide to the synthesis of N-(2-cyanophenyl)acetamide, also known as 2-acetamidobenzonitrile, from its precursor, 2-aminobenzonitrile. The core of this process is the N-acetylation of the primary aromatic amine, a fundamental and widely utilized transformation in organic synthesis. This document details the reaction mechanism, experimental protocols, and purification techniques. Quantitative data is summarized for clarity, and key workflows are visualized using diagrams to aid researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound (CAS No: 25116-00-1) is a substituted acetanilide derivative featuring a nitrile group ortho to the acetamido functionality. The synthesis involves the formation of an amide bond between the amino group of 2-aminobenzonitrile and an acetyl group donor. The most common and straightforward method employs acetic anhydride as the acetylating agent, which proceeds via a nucleophilic acyl substitution mechanism. This modification of the amino group into an acetamido group can significantly alter a molecule's physicochemical properties, such as stability, solubility, and bioavailability, a crucial consideration in medicinal chemistry and drug development.

Starting Material: 2-Aminobenzonitrile (CAS No: 1885-29-6), also known as anthranilonitrile or 2-cyanoaniline. Product: this compound (Molecular Formula: C₉H₈N₂O, Molecular Weight: 160.17 g/mol ).

Reaction Scheme and Mechanism

The N-acetylation of 2-aminobenzonitrile is typically achieved by reacting it with acetic anhydride. The reaction is an example of nucleophilic acyl substitution. The nitrogen atom of the amino group in 2-aminobenzonitrile acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, which serves as the leaving group, to form the final N-acetylated product and acetic acid as a byproduct.

Caption: General reaction scheme for the synthesis of this compound.

Data Presentation

The following table summarizes representative quantitative data for the N-acetylation of aminopyridine derivatives, which serves as a reliable model for the synthesis of this compound. Conditions can be adapted for the target synthesis.

| Starting Material | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride (neat) | < 60 | 1 | 95 | |

| 2-Amino-4-methylpyridine | Acetic Anhydride | Acetic Anhydride (neat) | 70 | 2 | 95 | |

| 4-Aminobenzonitrile | Bromoacetyl bromide | Anhydrous DMF/Dioxane | 0 to RT | Overnight | 77 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents

-

2-Aminobenzonitrile

-

Acetic Anhydride

-

Ethyl Acetate

-

Deionized Water / Ice

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ethanol (for recrystallization)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzonitrile (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or perform the reaction neat. Place the flask in an ice bath to cool the contents to 0-5 °C.

-

Addition of Reagent: Slowly add acetic anhydride (1.1 - 1.5 eq) dropwise to the stirred solution. The reaction is exothermic; maintain the temperature below 20 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation:

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice water to quench the excess acetic anhydride.

-

Stir the mixture until the product precipitates as a solid. If the product separates as an oil, continue stirring until it solidifies.

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold water to remove any remaining acetic acid.

-

-

Alternative Work-up (Extraction):

-

If the product does not precipitate well, transfer the aqueous mixture to a separatory funnel.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification

-

Recrystallization: This is the most common and effective method for purifying the product.

-

Select a suitable solvent system, such as an ethanol/water mixture.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

If the solution has a color, a small amount of activated carbon can be added to decolorize it. Boil for a few minutes and then perform a hot filtration to remove the carbon.

-

Add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy, then add a few drops of hot ethanol to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

-

Visualized Workflows

The following diagrams illustrate the experimental workflow and the chemical reaction mechanism using the DOT language.

Caption: Experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to N-(2-cyanophenyl)acetamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-cyanophenyl)acetamide, a notable organic compound, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its unique molecular architecture, featuring a cyanophenyl group attached to an acetamide moiety, provides a versatile scaffold for the synthesis of a variety of heterocyclic compounds and potential pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies related to this compound. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols are provided. Furthermore, this document includes visualizations of experimental workflows to facilitate a deeper understanding of the synthesis and purification processes.

Chemical Structure and Identification

This compound, also known as 2-acetamidobenzonitrile, possesses a well-defined chemical structure that is the foundation of its chemical behavior and potential biological activity.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Acetamidobenzonitrile, N-(2-Cyano-phenyl)-acetamide, 2'-Cyanoacetoanilide |

| CAS Number | 25116-00-1[1] |

| Molecular Formula | C₉H₈N₂O[1] |

| Molecular Weight | 160.17 g/mol [2] |

| InChI | InChI=1S/C9H8N2O/c1-7(12)11-9-5-3-2-4-8(9)6-10/h2-5H,1H3,(H,11,12)[1] |

| SMILES | CC(=O)NC1=CC=CC=C1C#N[3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. The data presented below is a combination of experimentally derived values for related compounds and computationally predicted values.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not definitively reported for this specific compound. Related compounds like phenylacetamide have a melting point of 154-155 °C. | Predicted/Analog Data |

| Boiling Point | Not available | - |

| Solubility | Soluble in polar organic solvents. | General observation for similar compounds |

| logP (predicted) | 0.6658[2] | Predicted |

| Polar Surface Area | 39.859 Ų[2] | Predicted |

| Hydrogen Bond Donors | 1[2] | Calculated |

| Hydrogen Bond Acceptors | 3[2] | Calculated |

Spectral Data (Predicted and Comparative)

Table 3: Predicted Spectral Data

| Spectrum Type | Predicted Peaks/Characteristics |

| ¹H NMR | Aromatic protons (phenyl ring): multiplet around δ 7.2-7.8 ppm. Amide proton (NH): singlet, likely deshielded. Methyl protons (CH₃): singlet around δ 2.0-2.2 ppm. |

| ¹³C NMR | Carbonyl carbon (C=O): δ 168-172 ppm. Cyano carbon (C≡N): δ 115-120 ppm. Aromatic carbons: δ 110-140 ppm. Methyl carbon (CH₃): δ 20-25 ppm.[4][5] |

| IR (Infrared) | N-H stretch: ~3300 cm⁻¹. C≡N stretch: ~2220-2240 cm⁻¹. C=O stretch (Amide I): ~1660 cm⁻¹. N-H bend (Amide II): ~1550 cm⁻¹. |

| Mass Spectrometry | [M+H]⁺: m/z 161.07094. [M+Na]⁺: m/z 183.05288. [M-H]⁻: m/z 159.05638.[3] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound, adapted from established protocols for similar compounds.

Synthesis of this compound

This protocol describes the synthesis of this compound from 2-aminobenzonitrile and acetic anhydride.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Materials:

-

2-Aminobenzonitrile

-

Acetic anhydride

-

Glacial acetic acid (or a suitable inert solvent like dichloromethane)

-

Water

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzonitrile in a minimal amount of glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may be observed.

-

Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

-

If an inert solvent was used, quench the reaction by the slow addition of water. Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by recrystallization or column chromatography.

Workflow for the Purification of this compound

Caption: Alternative purification workflows for this compound.

Recrystallization Protocol:

-

Dissolve the crude product in a minimum amount of a hot solvent, such as an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, its derivatives have shown promise in various therapeutic areas. The core structure is a key building block for synthesizing compounds with potential biological activities.

Logical Relationship of this compound to Potential Biological Activities

Caption: Relationship between this compound and its potential biological applications.

Studies on related acetamide derivatives suggest potential for:

-

Antimicrobial Activity: The acetamide scaffold is present in numerous compounds exhibiting activity against various bacterial and fungal strains.

-

Anticancer Activity: this compound derivatives have been investigated as precursors for the synthesis of novel anticancer agents. For instance, they can be used to synthesize quinazoline derivatives, a class of compounds known for their anticancer properties.

-

Anti-inflammatory Activity: Some acetamide derivatives have demonstrated anti-inflammatory properties, suggesting a potential avenue for future research with this compound and its analogues.

Conclusion

This compound is a valuable compound for chemical synthesis and drug discovery. Its well-defined structure and reactive functional groups make it an ideal starting material for the creation of diverse and complex molecules. While more extensive experimental data on its physicochemical and biological properties are needed, the existing information, combined with data from related compounds, provides a solid foundation for its use in research and development. This guide serves as a comprehensive resource for scientists and professionals working with this promising chemical entity.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Synthesis routes of 2-Bromo-N-(4-cyanophenyl)acetamide [benchchem.com]

- 3. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

Spectroscopic Data of N-(2-cyanophenyl)acetamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-cyanophenyl)acetamide, a molecule of interest in chemical research and drug development. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for compounds closely related to this compound. Due to the limited availability of published experimental data for the exact target molecule, data for structurally similar compounds are presented as a reference.

Table 1: ¹H NMR, IR, and MS Data for 2-cyano-N-(2-cyanophenyl)acetamide

| Parameter | Value |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.87 (s, 1H, NH), 8.38 (br s, 2H, NH₂), 8.16 (d, J = 8.0 Hz, 1H), 7.56-7.53 (m, 3H), 7.45 (t, J = 8.0 Hz, 1H), 7.36 (t, J = 8.0 Hz, 2H), 7.23 (d, J = 8.0 Hz, 1H), 7.10 (t, J = 8.0 Hz, 1H), 5.86 (br s, 2H, NH₂) |

| IR (neat, cm⁻¹) | 3437, 3200, 1629, 1591, 1500, 1395, 1009 |

| MS (m/z) | 237.3 [M+H]⁺ |

Data obtained from a closely related analog: 2-cyano-N-(2-cyanophenyl)acetamide.[1]

Table 2: ¹³C NMR Data for a Related Cyanophenylacetamide Derivative

| Parameter | Value (ppm) |

| ¹³C NMR (DMSO-d₆) | 165.60, 142.75, 133.39, 119.28, 118.89, 105.60, 30.17 |

Data for 2-Bromo-N-(4-cyanophenyl)acetamide, a positional isomer with a bromo-substituent, is provided as a reference for typical chemical shifts of the carbon skeleton.[2]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired using a high-resolution NMR spectrometer.

1. Sample Preparation:

-

Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[3]

-

A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to serve as an internal standard for chemical shift calibration (δ = 0.00 ppm).[4]

2. ¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency (e.g., 400 MHz).

-

A standard one-pulse sequence is used to acquire the spectrum.

-

Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

3. ¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency (e.g., 100 MHz).

-

A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectra are recorded to identify the functional groups present in the molecule.

1. Sample Preparation (Thin Solid Film Method):

-

A small amount of the solid sample (around 50 mg) is dissolved in a few drops of a volatile solvent like acetone or methylene chloride.[5]

-

A drop of this solution is applied to a salt plate (e.g., NaCl or KBr).[5]

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]

2. Data Acquisition:

-

A background spectrum of the clean, empty salt plate is recorded.

-

The salt plate with the sample film is placed in the spectrometer's sample holder.

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

1. Sample Introduction:

-

A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).[6]

-

The sample is vaporized by heating under high vacuum.[7]

2. Ionization:

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8][9]

-

This causes the molecules to ionize and fragment.

3. Mass Analysis and Detection:

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.[7]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis routes of 2-Bromo-N-(4-cyanophenyl)acetamide [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Solubility of N-Phenylacetamide (Acetanilide) in Organic Solvents

Disclaimer: Due to the limited availability of public data on the solubility of N-(2-cyanophenyl)acetamide, this guide will focus on the structurally similar and well-characterized compound, N-phenylacetamide, commonly known as acetanilide. The principles, experimental protocols, and data presentation formats provided herein are directly applicable to the study of this compound and other related organic compounds.

Introduction

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter in drug development and manufacturing. It influences key processes such as reaction kinetics, crystallization, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of N-phenylacetamide (acetanilide) in a range of common organic solvents. It is intended for researchers, scientists, and drug development professionals, offering quantitative solubility data, detailed experimental methodologies, and a visual representation of the experimental workflow.

Quantitative Solubility Data of N-Phenylacetamide (Acetanilide)

The solubility of acetanilide in different organic solvents is influenced by factors such as temperature and the polarity of the solvent. The following tables summarize the available quantitative data to facilitate easy comparison.

Table 1: Solubility of Acetanilide in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Ethanol | 0 | 12.8 | [1] |

| 60 | 46.4 | [1] | |

| Methanol | 0 | 18.5 | |

| 60 | 59.2 | [2] | |

| Water | 0 | 0.53 | |

| 100 | 5.5 | ||

| Acetone | Room Temperature | Soluble | [3][4] |

| Chloroform | Room Temperature | Soluble | [3] |

| Ethyl Ether | Room Temperature | Soluble | [5] |

Table 2: Mole Fraction Solubility of Acetanilide in Ethanol at Various Temperatures [1]

| Temperature (K) | Temperature (°C) | Mole Fraction (x) |

| 288.15 | 15 | 0.0899 |

| 293.15 | 20 | 0.1032 |

| 298.15 | 25 | 0.1183 |

| 303.15 | 30 | 0.1354 |

| 308.15 | 35 | 0.1548 |

| 313.15 | 40 | 0.1768 |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The gravimetric method is a widely used and reliable technique for measuring the solubility of a solid compound in a solvent.[6][7]

Gravimetric Method for Solubility Determination

This protocol outlines the steps for determining the solubility of a solid organic compound, such as acetanilide, in an organic solvent.

1. Materials and Equipment:

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Isothermal shaker or magnetic stirrer with stirring bar

-

Volumetric flasks

-

Beakers or Erlenmeyer flasks

-

Filter funnels and filter paper (or syringe filters)

-

Oven

-

Spatula

-

The solid solute (e.g., Acetanilide, purity >99%)

-

The organic solvent of interest

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid solute to a known volume of the solvent in a beaker or Erlenmeyer flask. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.[6]

-

Place the flask in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer or an isothermal shaker for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solute-solvent system and should be determined experimentally (typically several hours).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to avoid precipitation or dissolution during transfer.

-

Immediately filter the withdrawn sample through a filter paper or a syringe filter to remove any undissolved solid particles. The filtration apparatus should also be at the experimental temperature.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish or beaker.

-

Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dry solid residue on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.[7]

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.

-

The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or mole fraction.

-

Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining the solubility of a solid in a liquid using the gravimetric method.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyano-N-phenylacetamide

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Cyano-N-phenylacetamide, a versatile intermediate in organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. For clarity, it is important to note that the term "2'-Cyanoacetoanilide" can be ambiguous. While it is a synonym for N-(2-cyanophenyl)acetamide, this guide will focus on the isomeric compound 2-Cyano-N-phenylacetamide (also known as α-cyanoacetanilide), for which more extensive synthetic and characterization data is publicly available.

Compound Identification

Two primary isomers could be inferred from the name "2'-Cyanoacetoanilide". The properties of both are presented below for comprehensive understanding.

Table 1: Physicochemical Properties of Isomeric Cyanoacetanilides

| Property | 2-Cyano-N-phenylacetamide | This compound |

| Synonyms | α-Cyanoacetanilide, N-Phenyl-2-cyanoacetamide | 2'-Cyanoacetanilide, 2-Acetamidobenzonitrile |

| CAS Number | 621-03-4[1] | 25116-00-1[2] |

| Molecular Formula | C₉H₈N₂O[1] | C₉H₈N₂O[2][3] |

| Molecular Weight | 160.17 g/mol [1] | 160.17 g/mol [2][3] |

| Appearance | Not specified | Not specified |

| logP | Not specified | 0.6658[3] |

Synthesis of 2-Cyano-N-phenylacetamide

The synthesis of 2-Cyano-N-phenylacetamide can be achieved through the reaction of aniline with either cyanoacetic acid or its ethyl ester, ethyl cyanoacetate.[4] The reaction with ethyl cyanoacetate is a common and efficient method.

Synthetic Workflow

The overall workflow for the synthesis of 2-Cyano-N-phenylacetamide from ethyl cyanoacetate and aniline is depicted below.

References

Unveiling the Potential Biological Activity of N-(2-cyanophenyl)acetamide: A Technical Guide

Introduction

N-(2-cyanophenyl)acetamide is a small organic molecule belonging to the acetamide class of compounds. While direct and extensive research on the specific biological activities of this compound is limited in publicly available literature, analysis of its derivatives and related compounds suggests a rich potential for pharmacological applications. The cyanophenyl acetamide scaffold has been identified in molecules with diverse therapeutic actions, including anticancer and antiviral properties.

This technical guide provides an in-depth look at the potential biological activities of this compound, primarily by examining the well-documented activities of its N-ferrocenylmethyl derivative, specifically N-ferrocenylmethyl-N-(2-cyanophenyl)acetamide (referred to as FMA4 in a key study). This derivative offers the most significant insights into the potential antioxidant and enzyme-inhibiting properties of the core molecule. We will also explore the broader context of related cyanophenyl acetamide derivatives to build a comprehensive picture of its potential. This document is intended for researchers, scientists, and drug development professionals.

Potential Biological Activities

The primary evidence for the biological activity of a compound closely related to this compound comes from a study on N-ferrocenylmethyl-N-(cyanophenyl)acetamides. In this research, the 2-cyano derivative, FMA4, was synthesized and evaluated for its antioxidant and enzyme-inhibiting properties.

Antioxidant Activity

FMA4, the N-ferrocenylmethyl derivative of this compound, has demonstrated significant potency as a scavenger of superoxide anion radicals (O₂⁻). This activity was assessed using cyclic voltammetry (CV) assays, which is a reliable method for evaluating the total antioxidant capacity of a compound.[1] The study highlighted that FMA4 was among the most potent compounds tested.

Enzyme Inhibition: Glutathione Reductase

The same study investigated the interaction of FMA4 with glutathione reductase through molecular docking simulations.[1] Glutathione reductase is a crucial enzyme that catalyzes the reduction of glutathione disulfide (GSSG) to the sulfhydryl form glutathione (GSH). GSH is a critical molecule in protecting cells from oxidative damage. The molecular docking study revealed that FMA4 interacts with the amino acid residues of glutathione reductase.[1] However, it was found to be the most inactive compound against the glutathione reductase enzyme among the tested derivatives, with the highest inhibitory concentration.[1]

In Silico Toxicity Profile

An in silico toxicity study of FMA4 and its related compounds was performed using the ProTox-II web server.[1] This predictive analysis is crucial in the early stages of drug discovery to identify compounds with potentially low toxicity. The predictions for FMA4 were favorable, suggesting it to be non-toxic.[1]

Data Presentation

The following tables summarize the quantitative data available for the N-ferrocenylmethyl derivative of this compound (FMA4).

Table 1: Antioxidant and Enzyme Inhibition Data for FMA4

| Parameter | Value | Method | Reference |

| Superoxide Scavenging Activity (IC₅₀) | Potent (among the best) | Cyclic Voltammetry | [1] |

| Glutathione Reductase Inhibition (IC) | 2.61 µM | Molecular Docking | [1] |

| Glutathione Reductase Docking Score | -31.85 kJ/mol | Molecular Docking | [1] |

Table 2: In Silico Toxicity Prediction for FMA4

| Toxicity Endpoint | Prediction | Confidence Score |

| Hepatotoxicity | Inactive | - |

| Carcinogenicity | Inactive | - |

| Mutagenicity | Inactive | - |

| Cytotoxicity | Inactive | - |

| Immunotoxicity | Active | - |

| Toxicity Class | 3 | - |

| LD₅₀ (mg/kg) | 350 | - |

| (Data derived from the ProTox-II predictions for FMA4 in the cited study)[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below as a reference for researchers looking to investigate this compound or its derivatives.

Synthesis of N-ferrocenylmethyl-N-(2-cyanophenyl)acetamide (FMA4)

This protocol describes the synthesis of the N-ferrocenylmethyl derivative as reported in the literature.[1]

-

Dissolution: Dissolve N-ferrocenylmethyl-N-(2-cyanophenyl)aniline (500 mg, 1.58 mmol) in acetic anhydride (160 ml, 1.7 mmol).

-

Reaction: Heat the reaction mixture at 65°C for 30 minutes under a nitrogen atmosphere.

-

Work-up: After cooling, pour the mixture into ice-cold water.

-

Extraction: Extract the aqueous solution with dichloromethane.

-

Washing: Wash the organic layer with a saturated aqueous solution of NaHCO₃ and then with water.

-

Drying and Evaporation: Dry the organic phase over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting solid by recrystallization from a mixture of methanol/water (30/70) to yield the final product.[1]

Cyclic Voltammetry for Superoxide Scavenging Activity

This is a general protocol for assessing antioxidant activity against superoxide radicals using cyclic voltammetry.[1]

-

Electrolyte Solution: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in dimethylformamide (DMF).

-

Oxygen Saturation: Saturate the electrolyte solution with high-purity oxygen gas by bubbling for at least 30 minutes.

-

Electrochemical Cell: Use a standard three-electrode cell with a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

Blank Measurement: Record the cyclic voltammogram of the oxygen-saturated DMF solution in the absence of the test compound.

-

Sample Measurement: Add increasing concentrations of the test compound (e.g., FMA4) to the electrolyte solution and record the cyclic voltammogram after each addition.

-

Data Analysis: Measure the decrease in the cathodic peak current of the oxygen reduction in the presence of the antioxidant. The scavenging activity is calculated using the formula: Scavenging activity (%) = [(I₀ - I) / I₀] x 100, where I₀ and I are the peak currents in the absence and presence of the test sample, respectively.

-

IC₅₀ Determination: Plot the scavenging activity against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).[1]

Molecular Docking with Glutathione Reductase

This protocol outlines a general workflow for in silico molecular docking studies.[1]

-

Receptor Preparation:

-

Obtain the 3D crystal structure of human glutathione reductase from a protein data bank (e.g., PDB).

-

Prepare the receptor using software like AutoDockTools: remove water molecules and ligands, add polar hydrogen atoms, and assign charges.

-

-

Ligand Preparation:

-

Draw the 2D structure of the ligand (e.g., FMA4) using a chemical drawing tool.

-

Convert the 2D structure to a 3D structure and optimize its geometry using a suitable force field.

-

-

Docking Simulation:

-

Define the grid box around the active site of the enzyme.

-

Perform the docking using a program like AutoDock Vina. The program will generate multiple binding poses of the ligand in the active site.

-

-

Analysis:

-

Analyze the docking results to identify the best binding pose based on the docking score (binding energy).

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the enzyme's active site.[1]

-

In Silico Toxicity Prediction

This protocol describes the use of a web-based tool for predicting toxicity.[1]

-

Access the Server: Navigate to a publicly accessible toxicity prediction web server such as ProTox-II.[1][2][3][4]

-

Input Structure: Provide the chemical structure of the compound of interest, typically as a SMILES string or by drawing it using the provided editor.

-

Run Prediction: Initiate the toxicity prediction analysis.

-

Retrieve Results: The server will provide predictions for various toxicological endpoints, including oral toxicity (LD₅₀), hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity, often with associated confidence scores.[1][2][5]

Mandatory Visualization

Caption: Glutathione reductase pathway and points of interaction for FMA4.

Caption: Experimental workflow for evaluating biological activity.

Conclusion

While direct experimental data on this compound is sparse, the analysis of its N-ferrocenylmethyl derivative, FMA4, provides compelling evidence for its potential biological activities. The compound exhibits promising antioxidant properties through superoxide radical scavenging and interacts with the key enzyme glutathione reductase. Furthermore, in silico predictions suggest a favorable toxicity profile.

The broader family of cyanophenyl acetamide derivatives has shown a range of biological effects, including anticancer and antimicrobial activities, underscoring the potential of this chemical scaffold. The data and protocols presented in this guide serve as a foundation for future research. Direct biological evaluation of this compound is a critical next step to confirm these potential activities and to fully elucidate its pharmacological profile. Such studies could pave the way for the development of novel therapeutic agents based on this versatile molecular structure.

References

N-(2-cyanophenyl)acetamide: A Comprehensive Technical Guide for Chemical Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of N-(2-cyanophenyl)acetamide, a key chemical intermediate in the development of novel therapeutic agents and other functional organic molecules. This document provides detailed experimental protocols, quantitative data, and visual representations of key chemical transformations and biological pathways to support researchers in their scientific endeavors.

Chemical Properties and Data

This compound, also known as 2-acetamidobenzonitrile, is a versatile bifunctional molecule containing both a cyano and an acetamido group. This unique structure makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| CAS Number | 25116-00-1 |

| Appearance | Off-white to pale brown solid |

| Melting Point | 166-168 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 10.81 (s, 1H, NH), 7.81-7.74 (m, 4H, Ar-H), 4.08 (s, 2H, CH₂), 2.10 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 165.60, 142.75, 133.39, 119.28, 118.89, 105.60, 30.17, 22.01 |

| IR (KBr, cm⁻¹) ν | 3292 (N-H), 2216 (C≡N), 1662 (C=O) |

| Mass Spectrum (EI, m/z) | 160 [M]⁺ |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acylation of 2-aminobenzonitrile with acetyl chloride or acetic anhydride.

Experimental Protocol: Acetylation of 2-Aminobenzonitrile

This protocol details the synthesis of this compound from 2-aminobenzonitrile and acetyl chloride.

Materials:

-

2-aminobenzonitrile

-

Acetyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethanol

-

Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-aminobenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) as a base to neutralize the HCl byproduct that will be formed. Stir the solution at room temperature until all solids have dissolved.

-

Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution using a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure this compound as an off-white solid.

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value |

| Reactant Ratio (2-aminobenzonitrile:acetyl chloride:TEA) | 1 : 1.1 : 1.2 |

| Solvent | Anhydrous Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-95% |

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Applications as a Chemical Intermediate

This compound is a valuable intermediate for the synthesis of various heterocyclic compounds, most notably quinazolines and their derivatives, which are of significant interest in medicinal chemistry.

Synthesis of Quinazoline Derivatives

The presence of the ortho-disposed cyano and acetamido groups allows for intramolecular cyclization reactions to form the quinazoline ring system. This transformation is a key step in the synthesis of a wide range of biologically active molecules.

Caption: General scheme for the synthesis of quinazolines from this compound.

Biological Significance of Acetamide Derivatives

Derivatives of acetamide, including those synthesized from this compound, have shown promise in various therapeutic areas, including oncology and infectious diseases.

Potential Anticancer Mechanisms

Several studies have indicated that certain acetamide derivatives exhibit anticancer properties by inducing apoptosis and inhibiting key processes involved in tumor growth and metastasis.

Caption: Potential mechanisms of anticancer activity for acetamide derivatives.

This technical guide provides a foundational understanding of this compound as a key chemical intermediate. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in the synthesis and application of novel organic compounds for drug discovery and development.

A Comprehensive Review of N-(2-cyanophenyl)acetamide and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-cyanophenyl)acetamide and its analogs represent a class of organic compounds that have garnered significant interest in the fields of medicinal chemistry and drug discovery. The core structure, featuring a cyanophenyl group linked to an acetamide moiety, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth review of the synthesis, biological activities, and potential mechanisms of action of this compound and its derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular interactions.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs is primarily achieved through the amidation of a substituted aniline with an appropriate acylating agent. A general and efficient method involves the reaction of 2-aminobenzonitrile with chloroacetyl chloride in the presence of a base to yield 2-chloro-N-(2-cyanophenyl)acetamide, which can then be further modified.

A detailed experimental protocol for a representative synthesis of a closely related analog, 2-cyano-N-(3-phenylpropyl)acetamide, is as follows:

Reaction Scheme:

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-phenylpropylamine (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete as indicated by TLC, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-cyano-N-(3-phenylpropyl)acetamide as a solid.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

A similar strategy can be employed for the synthesis of this compound by reacting 2-aminobenzonitrile with a suitable acetylating agent. For instance, a patented method describes the acylation of m-anisidine with ethyl cyanoacetate at elevated temperatures (120-200 °C)[1]. This can be adapted for 2-aminobenzonitrile.

Biological Activities

This compound analogs have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Several studies have highlighted the potential of N-phenylacetamide derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some analogs exhibiting significant inhibitory activity.

Table 1: Anticancer Activity of N-phenylacetamide Analogs (IC50 values in µM)

| Compound ID | Substitution on Phenyl Ring | PC3 (Prostate) | MCF-7 (Breast) | HL-60 (Leukemia) | Reference |

| 2b | 2-NO₂ | 52 | >100 | >100 | [2] |

| 2c | 4-NO₂ | 80 | 100 | >100 | [2] |

| Imatinib (standard) | - | 40 | 98 | - | [2] |

Antimicrobial Activity

The antimicrobial properties of acetamide derivatives have also been explored, with several analogs showing promising activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Acetamide Analogs (MIC values in µg/mL)

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| A1 (N-(4-fluoro-3-nitrophenyl) acetamide) | Klebsiella pneumoniae | 1024 | [3] |

| A2 (2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) | Klebsiella pneumoniae | 512 | [3] |

| 2b | E. coli | close to standard | [1] |

| 2b | S. typhi | lower than standard | [1] |

| 2b | S. aureus | lower than standard | [1] |

| 2b | B. subtilis | lower than standard | [1] |

| 2i | E. coli | close to standard | [1] |

| 2i | S. typhi | lower than standard | [1] |

| 2i | S. aureus | lower than standard | [1] |

| 2i | B. subtilis | equal to standard | [1] |

| Ciprofloxacin (standard) | Various | - | [4] |

| Levofloxacin (standard) | Various | - | [1] |

Note: "close to standard" and "lower than standard" indicate comparable or better activity than the respective standard drug used in the study.

Anti-inflammatory Activity

Certain N-(hydroxyphenyl)acetamide derivatives have been shown to possess anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in animal models of arthritis[5].

Experimental Protocols

MTT Assay for Anticancer Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Culture medium

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Agar Well Diffusion Assay for Antimicrobial Screening

The agar well diffusion method is used to assess the antimicrobial activity of a compound.

Materials:

-

Petri dishes

-

Muller-Hinton Agar (MHA)

-

Bacterial cultures

-

Sterile cork borer

-

Test compounds (dissolved in a suitable solvent)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Incubator

Procedure:

-

Inoculation: Inoculate the surface of the MHA plates with the bacterial culture to create a lawn.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume of the test compound solution, positive control, and negative control to separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Signaling Pathways and Mechanisms of Action

A key mechanism through which some N-phenylacetamide analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death. One of the central pathways in apoptosis is the caspase cascade.

Caspase-Mediated Apoptosis

Caspases are a family of protease enzymes that play essential roles in apoptosis. The activation of initiator caspases (e.g., caspase-8 and caspase-9) triggers a cascade that leads to the activation of executioner caspases (e.g., caspase-3), which in turn cleave various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Studies on certain 1,3,4-thiadiazole derivatives of acetamide have shown that they can induce apoptosis by activating caspases 3 and 9.

Diagram of the Intrinsic Apoptotic Pathway:

Caption: Intrinsic apoptotic pathway initiated by DNA damage.

Experimental Workflow for Caspase Activity Assay:

Caption: General workflow for a caspase activity assay.

Conclusion

This compound and its analogs represent a promising class of compounds with diverse biological activities. Their straightforward synthesis and amenability to structural modification make them attractive candidates for drug discovery programs. The data presented in this guide highlight their potential as anticancer, antimicrobial, and anti-inflammatory agents. Further research focusing on lead optimization, elucidation of specific molecular targets, and in vivo efficacy studies is warranted to fully explore the therapeutic potential of this versatile chemical scaffold. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this exciting area of medicinal chemistry.

References

- 1. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Redirecting [linkinghub.elsevier.com]

Methodological & Application

Synthesis of N-(2-cyanophenyl)acetamide: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of N-(2-cyanophenyl)acetamide, also known as 2-acetamidobenzonitrile. This compound is a valuable intermediate in the development of various pharmaceuticals and functional materials. The synthesis involves the straightforward N-acetylation of 2-aminobenzonitrile using acetic anhydride. This document outlines the necessary reagents and equipment, a step-by-step experimental procedure, methods for product purification and characterization, and relevant safety precautions. All quantitative data is summarized for clarity, and a workflow diagram is provided for easy visualization of the process.

Introduction

This compound is a key building block in organic synthesis, primarily utilized in the construction of more complex heterocyclic structures and pharmacologically active molecules. The presence of both a nitrile and an acetamide functional group allows for a diverse range of subsequent chemical transformations. This protocol details a reliable and efficient method for its preparation via the acylation of 2-aminobenzonitrile, a widely accessible starting material.

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the primary amino group of 2-aminobenzonitrile on the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of an amide bond and acetic acid as a byproduct.

Chemical Equation:

Data Presentation

A summary of the key physical and chemical properties of the reactants and the product is provided in the table below for easy reference and comparison.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 2-Aminobenzonitrile | C₇H₆N₂ | 118.14 | Yellowish solid | 49-53 | 267-268 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Colorless liquid | -73 | 138-140 |

| This compound | C₉H₈N₂O | 160.17 | Solid | 129-131 | Not available |

Experimental Protocol

Materials and Equipment

-

2-Aminobenzonitrile

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Melting point apparatus

Experimental Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzonitrile (5.0 g, 42.3 mmol) in glacial acetic acid (20 mL).

-

Addition of Acetic Anhydride: To the stirred solution, add acetic anhydride (4.8 mL, 50.8 mmol, 1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle and stir for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

-

Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 200 mL of ice-cold water with vigorous stirring. A solid precipitate of this compound will form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 50 mL) to remove any remaining acetic acid and other water-soluble impurities.

-

Neutralization: Suspend the crude product in 100 mL of a saturated sodium bicarbonate solution and stir for 30 minutes to neutralize any residual acid. Filter the solid again and wash with deionized water until the washings are neutral.

-

Drying: Dry the purified product in a desiccator over anhydrous sodium sulfate or in a vacuum oven at 50-60 °C to a constant weight.

Purification

The crude product can be further purified by recrystallization from an ethanol/water or ethyl acetate/hexane solvent system to yield a crystalline solid.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

-

Melting Point: Compare the observed melting point with the literature value.

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (nitrile, amide).

-

Mass Spectrometry: To determine the molecular weight.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This experiment should be performed in a well-ventilated fume hood.

-

Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

-

Glacial acetic acid is corrosive. Handle with care.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

This detailed protocol provides a robust and reproducible method for the synthesis of this compound, suitable for use in academic and industrial research settings.

Application Notes and Protocols for the Use of N-(2-cyanophenyl)acetamide in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

N-(2-cyanophenyl)acetamide is a versatile bifunctional building block in heterocyclic chemistry. Its ortho-disposed cyano and acetamido groups provide a reactive scaffold for the construction of a variety of fused heterocyclic systems, most notably quinazolines and their derivatives. These heterocycles are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This document provides an overview of the applications of this compound in heterocyclic synthesis, along with detailed experimental protocols for key transformations.

Application Notes

This compound serves as a key precursor for the synthesis of several important classes of heterocyclic compounds. The inherent reactivity of the cyano and acetamido functionalities allows for a variety of cyclization strategies.

1. Synthesis of Quinazolines and Quinazolin-4(3H)-ones:

The most prominent application of this compound is in the synthesis of quinazoline and quinazolin-4(3H)-one scaffolds. These structures are present in numerous biologically active compounds. The synthesis can be achieved through several pathways:

-

Acid- or Base-Catalyzed Cyclization: Intramolecular cyclization can be promoted by either acid or base, leading to the formation of the quinazolinone ring.

-

Metal-Catalyzed Reactions: Transition metals, particularly palladium and iron, can catalyze the formation of quinazolines from this compound derivatives through various mechanisms, including C-H activation and cross-coupling reactions.[1] For instance, a Fe(II)-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation has been reported for the synthesis of 2,4-disubstituted quinazolines.[1]

-

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the synthesis of quinazoline derivatives, often leading to higher yields in shorter reaction times.[2]

2. Synthesis of Other Fused Heterocycles:

While the synthesis of quinazolines is the most common application, the reactive nature of this compound allows for its use in the preparation of other fused heterocyclic systems. By modifying the reaction conditions and introducing different reagents, it is possible to construct novel polycyclic frameworks.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of key heterocyclic compounds starting from this compound.

Protocol 1: Synthesis of 2-Methyl-4(3H)-quinazolinone via Acid-Catalyzed Cyclization

This protocol describes a straightforward method for the synthesis of 2-methyl-4(3H)-quinazolinone from this compound using an acid catalyst.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

Procedure:

-

To a solution of this compound (1.0 g, 6.24 mmol) in a round-bottom flask, slowly add concentrated sulfuric acid (5 mL) while stirring in an ice bath.

-

After the addition is complete, remove the ice bath and heat the mixture at 100 °C for 1 hour.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (50 g).

-

Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The white precipitate of 2-methyl-4(3H)-quinazolinone is collected by filtration using a Büchner funnel.

-

Wash the solid with cold water and then recrystallize from ethanol to afford the pure product.

Expected Yield: 75-85%

Characterization: The product can be characterized by its melting point (235-237 °C) and spectroscopic techniques (¹H NMR, ¹³C NMR, IR).

Protocol 2: Synthesis of 2,4-Disubstituted Quinazolines via Fe(II)-Catalyzed C-H Oxidation

This protocol outlines a method for the synthesis of 2,4-disubstituted quinazolines from 2-alkylamino benzonitriles, which can be derived from this compound.[1]

Materials:

-

2-Alkylamino benzonitrile derivative

-

Organometallic reagent (e.g., Grignard reagent, organolithium reagent)

-

Ferrous chloride (FeCl₂)

-

tert-Butyl hydroperoxide (t-BuOOH)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Formation of the 2-alkylamino N-H ketimine intermediate:

-

Dissolve the 2-alkylamino benzonitrile (1.0 equiv.) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C and add the organometallic reagent (1.2 equiv.) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

-

-

Fe(II)-catalyzed cyclization:

-

To the solution containing the ketimine intermediate, add FeCl₂ (10 mol%).

-

Add t-BuOOH (2.0 equiv.) dropwise at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 2,4-disubstituted quinazoline.

-

Quantitative Data Summary:

| Entry | Starting Material | Reagent | Product | Yield (%) | Reference |

| 1 | This compound | H₂SO₄ | 2-Methyl-4(3H)-quinazolinone | 75-85 | General Procedure |

| 2 | 2-Alkylamino benzonitriles | Organometallic reagent, FeCl₂, t-BuOOH | 2,4-Disubstituted quinazolines | 43-86 | [1] |

Visualizations

Reaction Pathways

Caption: Synthetic pathways for quinazoline derivatives from this compound.

Experimental Workflow

References

Application Notes and Protocols: N-(2-cyanophenyl)acetamide as a Precursor for Quinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of quinazoline derivatives from N-(2-cyanophenyl)acetamide, a versatile and readily accessible precursor. The protocols detailed below are intended for laboratory use by qualified personnel.

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point in medicinal chemistry and drug discovery. This compound is an ideal starting material for the synthesis of various quinazoline derivatives due to the reactive nature of its vicinal cyano and acetamide functionalities, which can undergo intramolecular cyclization to form the quinazoline ring system. This document outlines a key synthetic application of this compound in the preparation of 2,4-diaminoquinazoline derivatives, which are known pharmacophores in several approved drugs.

Application: Synthesis of 2,4-Diaminoquinazoline Derivatives

A robust method for the synthesis of 2,4-diaminoquinazolines involves the reaction of a precursor containing the o-cyanoaniline moiety with a guanylating agent. In this context, this compound can be envisioned to first undergo hydrolysis to 2-aminobenzonitrile, which then serves as the key intermediate for the subsequent cyclization. A well-established method for this transformation is the reaction with dicyandiamide.

Reaction Principle

The synthesis proceeds via a two-step conceptual pathway. First, the acetamide group of this compound is hydrolyzed under acidic or basic conditions to yield 2-aminobenzonitrile. The resulting intermediate then undergoes a condensation and intramolecular cyclization reaction with dicyandiamide. The dicyandiamide acts as a source of the N-C-N unit required to form the di-amino substituted pyrimidine ring of the quinazoline scaffold.

Data Presentation

The following table summarizes the expected reaction parameters and outcomes for the synthesis of a 2,4-diaminoquinazoline derivative from an this compound-derived intermediate.

| Parameter | Value |

| Starting Material | This compound |

| Key Intermediate | 2-Aminobenzonitrile |

| Reagent | Dicyandiamide |

| Product | 2,4-Diaminoquinazoline |

| Reaction Type | Hydrolysis followed by Condensation/Intramolecular Cyclization |

| Solvent | High-boiling point solvent (e.g., 2-ethoxyethanol, DMF) |

| Temperature | 120-150 °C |

| Reaction Time | 4-8 hours |

| Typical Yield | 70-85% |

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diaminoquinazoline from this compound

Materials:

-

This compound

-

Dicyandiamide

-

2-Ethoxyethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (10% w/v)

-

Ethanol

-

Activated charcoal

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Hydrolysis of this compound (Conceptual Step): In a round-bottom flask equipped with a reflux condenser, a mixture of this compound (10 mmol) and 6 M hydrochloric acid (20 mL) is heated at reflux for 2 hours. The reaction progress is monitored by TLC. Upon completion, the solution is cooled to room temperature and neutralized with a 10% sodium hydroxide solution until a precipitate of 2-aminobenzonitrile is formed. The precipitate is filtered, washed with cold water, and dried.

-

Synthesis of 2,4-Diaminoquinazoline: A mixture of the obtained 2-aminobenzonitrile (10 mmol) and dicyandiamide (12 mmol) in 2-ethoxyethanol (25 mL) is placed in a round-bottom flask fitted with a reflux condenser.

-

The reaction mixture is heated to 130-140 °C and maintained at this temperature for 6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol.

-

For purification, the crude solid is dissolved in hot dilute hydrochloric acid, treated with activated charcoal, and filtered.

-

The filtrate is then made alkaline with a 10% sodium hydroxide solution to precipitate the purified 2,4-diaminoquinazoline.

-

The purified product is filtered, washed with distilled water until neutral, and dried under vacuum.

-

The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis.

Visualizations

Reaction Pathway

Caption: Synthetic pathway from this compound to 2,4-diaminoquinazoline.

Experimental Workflow

Caption: Workflow for the synthesis and purification of 2,4-diaminoquinazoline.

Biological Significance: Inhibition of Dihydrofolate Reductase (DHFR)

2,4-Diaminoquinazoline derivatives are known to act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1] This pathway is crucial for the synthesis of nucleotides and certain amino acids, and its inhibition can halt cell proliferation, making it a key target for anticancer and antimicrobial therapies.

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by 2,4-diaminoquinazoline derivatives.

References

Application Notes and Protocols for the Synthesis and Anticancer Screening of N-(2-cyanophenyl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and anticancer screening of novel N-(2-cyanophenyl)acetamide derivatives. The following protocols and data are intended to guide researchers in the development and evaluation of this class of compounds as potential anticancer agents. While specific data for this compound derivatives is emerging, this document leverages established methodologies and data from structurally related phenylacetamide analogs to provide a robust framework for investigation.

Introduction

Phenylacetamide derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. This class of compounds has been shown to inhibit cancer cell proliferation and induce programmed cell death (apoptosis) in various cancer types. The this compound scaffold is a promising area for the development of novel therapeutics, with the cyano group potentially influencing the compound's biological activity and pharmacokinetic properties. These notes provide detailed protocols for the synthesis of these derivatives and their subsequent evaluation for anticancer efficacy.

Data Presentation

The cytotoxic effects of novel chemical entities are typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for a series of structurally related 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against various cancer cell lines, providing a benchmark for the evaluation of new this compound analogs.[1][2]